molecular formula C11H8ClN5 B14199522 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile CAS No. 833450-89-8

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile

Cat. No.: B14199522
CAS No.: 833450-89-8
M. Wt: 245.67 g/mol
InChI Key: WSGHRCSSNTZWOU-UHFFFAOYSA-N
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Description

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile typically involves multiple steps. One common method involves the nucleophilic displacement of a chloro group in a pyrimidine ring with an amino group. For example, the synthesis of a similar compound, rilpivirine, involves the following steps :

    Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is prepared using a reaction involving acrylonitrile and an amine.

    Synthesis of 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile: This step involves the reaction of the intermediate with a chloropyrimidine derivative.

    Final Product Formation: The final step involves the nucleophilic displacement of the chloro group in the pyrimidine ring with an amino group to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. Techniques such as microwave-promoted synthesis can be used to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the pyrimidine ring can be displaced by nucleophiles such as amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities. Its ability to serve as a scaffold for various bioactive compounds makes it a valuable molecule in medicinal chemistry and drug development .

Properties

CAS No.

833450-89-8

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

3-[(5-amino-6-chloropyrimidin-4-yl)amino]benzonitrile

InChI

InChI=1S/C11H8ClN5/c12-10-9(14)11(16-6-15-10)17-8-3-1-2-7(4-8)5-13/h1-4,6H,14H2,(H,15,16,17)

InChI Key

WSGHRCSSNTZWOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C(=NC=N2)Cl)N)C#N

Origin of Product

United States

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